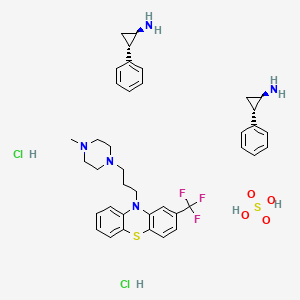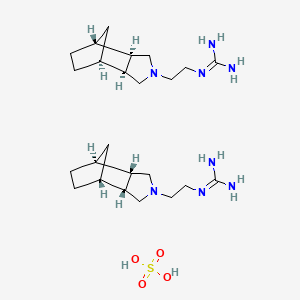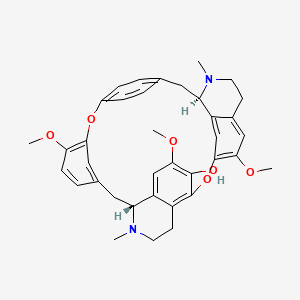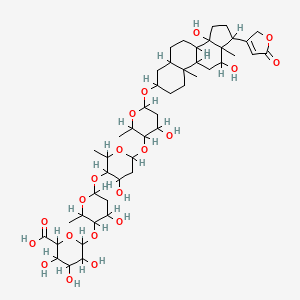![molecular formula C22H26N4O2 B1228775 4-[4-(tert-butyl)benzoyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide CAS No. 439111-49-6](/img/structure/B1228775.png)
4-[4-(tert-butyl)benzoyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions. For example, the synthesis of related 1H-pyrazole derivatives involves converting carboxylic acid into corresponding amides or other derivatives through reactions with various amines. These processes are usually characterized by good yields and are verified spectroscopically (Yıldırım, Kandemirli, & Demir, 2005).
Molecular Structure Analysis
Structural analysis typically involves techniques like IR, NMR, and X-ray crystallography. For instance, the molecular structure of similar compounds has been determined through single-crystal X-ray diffraction methods, providing insights into the configuration and geometry of the molecule (Dhanalakshmi et al., 2018).
Chemical Reactions and Properties
Chemical reactions involve interactions with various reagents. For instance, certain pyrrole and imidazole derivatives have shown enhanced DNA binding affinity when a second amino group is added (Satam et al., 2014). This indicates a potential for diverse chemical reactivity and interactions.
Physical Properties Analysis
Physical properties like solubility, crystallinity, and thermal stability are essential for understanding the compound's behavior under different conditions. Related polyamides, for instance, exhibit non-crystallinity and good solubility in various solvents (Hsiao, Yang, & Chen, 2000).
Applications De Recherche Scientifique
Reactions and Synthesis
- The compound 1H-pyrazole-3-carboxamide, a relative of the queried compound, was synthesized and the reaction mechanisms involved were examined theoretically (Yıldırım, Kandemirli, & Demir, 2005).
- A novel synthesis method involving reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with various hydroxylamines and carbazates was reported, highlighting the versatility in functionalizing pyrazole scaffolds (Korkusuz & Yıldırım, 2010).
Material Properties and Applications
- N-(4-(tert-butyl)phenyl)-2′-(1-(4-(tert-butyl)phenyl)-1H-phenanthro[9,10-d]imidazol-2-yl)-N-(2-ethylhexyl)-[1,1′-biphenyl]-2-carboxamide, a compound structurally similar to the queried compound, was synthesized and its properties investigated. It exhibited high thermal stability and other characteristics beneficial for electronic material applications (Skuodis et al., 2021).
Chemical Sensing and Chemosensors
- Imidazole-based derivatives, structurally similar to the queried compound, have been reported as reversible luminescent sensors for the detection of cyanide and mercury ions. Their reversible nature and detection limits make them promising for environmental monitoring and safety applications (Emandi, Flanagan, & Senge, 2018).
Biological Activities and Pharmacological Properties
- Compounds bearing the pyrrole motif, akin to the queried compound, were synthesized and evaluated as ligands for the human recombinant receptor hCB1, showing potential for therapeutic applications in areas like appetite control (Silvestri et al., 2010).
- A series of pyrrole-3-carboxamide derivatives were synthesized and evaluated for their anticancer activity. The molecular hybridization approach used in their synthesis highlights their potential in drug development for cancer treatment (Rasal, Sonawane, & Jagtap, 2020).
Orientations Futures
The future directions for research on “4-[4-(tert-butyl)benzoyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide” and similar compounds likely involve further exploration of their synthesis processes and biological activities. Given the wide range of biological activities exhibited by imidazole derivatives, these compounds have significant potential for the development of new drugs .
Propriétés
IUPAC Name |
4-(4-tert-butylbenzoyl)-N-(3-imidazol-1-ylpropyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-22(2,3)18-7-5-16(6-8-18)20(27)17-13-19(25-14-17)21(28)24-9-4-11-26-12-10-23-15-26/h5-8,10,12-15,25H,4,9,11H2,1-3H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOXDNAAMXCTPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCCCN3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(tert-butyl)benzoyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





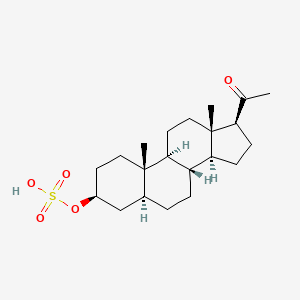




![(2S,3R,4S,5R,6S)-2-[[(6aR,10aR)-9-methyl-6a,10a-dihydro-6H-benzo[c]chromen-1-yl]oxy]-6-(1-hydroxy-1-methoxyethyl)-4-pentyloxane-3,4,5-triol](/img/structure/B1228702.png)
